N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolidinone ring, a dimethoxyphenyl group, and a piperidinylsulfonylbenzamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the piperidinylsulfonylbenzamide moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide can be compared with other compounds that have similar structural features, such as other pyrrolidinone derivatives or benzamide compounds.
- Compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholin-1-ylsulfonyl)benzamide or N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-32-21-11-8-19(15-22(21)33-2)27-16-18(14-23(27)28)25-24(29)17-6-9-20(10-7-17)34(30,31)26-12-4-3-5-13-26/h6-11,15,18H,3-5,12-14,16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYWACRTUPRVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.